molecular formula C14H13NO2 B1463006 2-(3-Methoxybenzoyl)-4-methylpyridine CAS No. 1187165-05-4

2-(3-Methoxybenzoyl)-4-methylpyridine

Cat. No.: B1463006
CAS No.: 1187165-05-4
M. Wt: 227.26 g/mol
InChI Key: HGJOQJCPNNWZAI-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoyl pyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl ring and a methyl group attached to the pyridine ring

Properties

IUPAC Name

(3-methoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-7-15-13(8-10)14(16)11-4-3-5-12(9-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOQJCPNNWZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-Hydroxybenzoyl)-4-methylpyridine.

    Reduction: Formation of 2-(3-Methoxybenzyl)-4-methylpyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(3-Methoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3-methoxybenzoyl chloride, using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Common solvents for this reaction include dichloromethane or toluene, often under reflux conditions.

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation : The methoxy group can be oxidized to hydroxyl.
  • Reduction : The carbonyl group may be reduced to an alcohol.
  • Substitution : Electrophilic aromatic substitution can occur on the pyridine ring.

Major Products from Reactions

  • Oxidation : Produces 2-(3-Hydroxybenzoyl)-4-methylpyridine.
  • Reduction : Yields 2-(3-Methoxybenzyl)-4-methylpyridine.
  • Substitution : Generates various substituted derivatives depending on the electrophile used.

Chemistry

In chemical research, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for versatile modifications that can lead to a variety of derivatives with distinct properties.

Biology

In biological studies, this compound is utilized to investigate enzyme interactions and as a probe in biochemical assays. Its ability to form hydrogen bonds and hydrophobic interactions with biological targets makes it valuable in drug design and development.

Industry

Industrially, this compound is used in producing specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, enhancing performance characteristics in end products.

Uniqueness

The presence of the methoxy group distinguishes this compound from other benzoyl pyridine derivatives, influencing its reactivity and interactions with biological targets. This unique feature opens avenues for diverse applications across various fields.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound exhibit significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Synthesis of Novel Compounds : A study demonstrated the use of this compound as a precursor for synthesizing novel anti-cancer agents, highlighting its importance in drug discovery processes.
  • Material Science Applications : Investigations into its role as an additive in polymer formulations have revealed enhancements in thermal stability and mechanical properties, indicating its utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxybenzoyl)-4-methylpyridine
  • 2-(3-Methoxybenzyl)-4-methylpyridine
  • 2-(3-Nitrobenzoyl)-4-methylpyridine

Uniqueness

2-(3-Methoxybenzoyl)-4-methylpyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other benzoyl pyridine derivatives and can lead to different applications and properties.

Biological Activity

2-(3-Methoxybenzoyl)-4-methylpyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO2
  • CAS Number : 1187165-05-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound could interact with various receptors, influencing physiological responses such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. In vitro assays demonstrated that the compound binds to the colchicine-binding site in tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Preliminary results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation; apoptosis induction
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Efficacy

In a study utilizing FaDu hypopharyngeal tumor cells, this compound demonstrated a cytotoxic effect superior to that of the reference drug bleomycin. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed reactions, which allow for the introduction of the methoxybenzoyl group onto the pyridine ring. Variations in substituents can lead to derivatives with enhanced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.